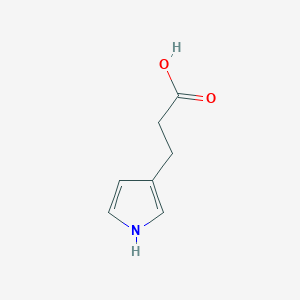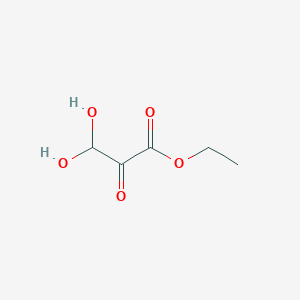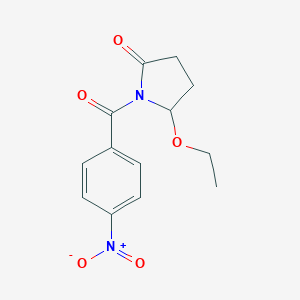![molecular formula C6H6O2S B145204 2,3-二氢噻吩并[3,4-b][1,4]二噁烷 CAS No. 126213-50-1](/img/structure/B145204.png)
2,3-二氢噻吩并[3,4-b][1,4]二噁烷
概述
描述
2,3-Dihydrothieno[3,4-b][1,4]dioxine is a chemical compound that is part of a broader class of heterocyclic organic compounds. These compounds contain both sulfur and oxygen atoms within a ring structure that is partially saturated, as indicated by the "dihydro" prefix, which suggests the presence of two additional hydrogen atoms compared to the fully unsaturated thiophene.
Synthesis Analysis
The synthesis of derivatives of 2,3-dihydrothieno[3,4-b][1,4]dioxine has been explored in various studies. For instance, a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method demonstrates the potential for creating structurally related compounds to 2,3-dihydrothieno[3,4-b][1,4]dioxine through a similar tandem process, which could be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a double bond, which can exhibit stereoselectivity in its formation. The Z isomers are formed preferentially or exclusively in the synthesis of related compounds, and the configuration around this double bond has been confirmed through X-ray diffraction analysis .
Chemical Reactions Analysis
The reactivity of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives can be inferred from related compounds. For example, the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane leads to the formation of a 2,3-dihydrothieno[3,4-b][1,4]-dioxine derivative, indicating that halogenated reagents can be involved in the synthesis or further chemical transformations of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives can be diverse, as seen in the electrochemical synthesis of a novel polymer based on a related monomer. This polymer exhibits high conductivity and porosity, making it suitable for use as a counter electrode in dye-sensitized solar cells, with an energy conversion efficiency that surpasses that of traditional platinum counter electrodes . This suggests that 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives could have significant applications in electronic and photovoltaic devices.
科学研究应用
导电聚合物合成
2,3-二氢噻吩并[3,4-b][1,4]二噁烷: 被用作合成导电聚合物的单体。这些聚合物由于具有导电性,在电子学领域具有重要的应用,而导电性通常不是聚合物的典型特性。 该化合物在形成导电聚合物中的作用对于开发用于电子设备的先进材料至关重要 .
金纳米粒子的还原
该化合物在四氢呋喃中作为还原剂,用于从氯金酸中一锅法合成金纳米粒子。 金纳米粒子具有广泛的应用,包括医学成像、药物输送以及作为化学反应中的催化剂 .
钯催化的芳基化反应
2,3-二氢噻吩并[3,4-b][1,4]二噁烷: 作为钯催化的单芳基化和双芳基化反应的起始原料。 这些反应对于创造可用于制药和农用化学品的复杂有机化合物很重要 .
光学应用
该化合物是合成具有潜在光学应用的共轭聚合物和共聚合物的组成部分。 这些材料正在被探索用于有机发光二极管 (OLED) 和太阳能电池等光电器件 .
非线性光学性质
研究表明,从2,3-二氢噻吩并[3,4-b][1,4]二噁烷衍生的聚合物表现出显著的非线性光学性质。 这些性质对于开发用于激光技术和光学数据存储的材料至关重要 .
溶剂变色研究
该化合物因其溶剂变色行为而受到研究,即改变颜色取决于溶剂极性的能力。 这种性质对于开发能够检测环境条件变化的传感器和指示剂很有价值 .
作用机制
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
未来方向
2,3-Dihydrothieno[3,4-b][1,4]dioxine is a promising compound for future research due to its potential applications in the synthesis of polymers. Its ability to introduce controlled amounts of hydrophilicity into the resulting copolymers makes it a valuable tool for creating materials with specific properties .
属性
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-2-8-6-4-9-3-5(6)7-1/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLILHTTGWKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CSC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126213-51-2 | |
| Record name | Poly(3,4-ethylenedioxythiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40888925 | |
| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126213-50-1 | |
| Record name | 3,4-Ethylenedioxythiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Ethylenedioxythiopene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126213501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Ethylenedioxythiopene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEC7Q2K7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of EDOT?
A1: EDOT has a molecular formula of C6H6O2S and a molecular weight of 142.18 g/mol.
Q2: What spectroscopic data is available for EDOT?
A2: EDOT has been characterized using various spectroscopic techniques including FTIR, 1H NMR, 13C NMR, and mass spectroscopy. [, , , ] These techniques provide information about its functional groups, bonding patterns, and molecular weight.
Q3: What is the significance of the ethylenedioxy bridge in EDOT?
A3: The ethylenedioxy bridge in EDOT plays a crucial role in its electronic properties. It enhances the electron-donating ability of the thiophene ring, leading to a lower oxidation potential and improved stability of its polymer, PEDOT. [, ]
Q4: What is the thermal stability of EDOT?
A4: While EDOT itself is a liquid at room temperature, its polymer, PEDOT, exhibits good thermal stability, often exceeding 100°C, depending on the polymerization conditions and incorporated substituents. [, , ]
Q5: Is EDOT compatible with various solvents?
A5: EDOT and its derivatives are soluble in common organic solvents like dichloromethane, acetonitrile, tetrahydrofuran, and chloroform. This solubility is advantageous for solution processing techniques like spin-coating and printing, which are essential for device fabrication. [, , , , ]
Q6: How does EDOT contribute to the properties of its polymers?
A6: EDOT is the monomer unit of poly(3,4-ethylenedioxythiophene) (PEDOT), a highly conductive polymer known for its optical transparency, stability, and biocompatibility. [, , , ] The structure of EDOT allows for efficient electron delocalization along the polymer backbone, resulting in these desirable properties.
Q7: What are the main applications of EDOT and its derivatives?
A7: EDOT and its derivatives are widely explored in various applications, including:
Q8: What are the current research trends related to EDOT?
A8: Current research on EDOT focuses on:
Q9: How is computational chemistry used in EDOT research?
A9: Computational methods, such as Density Functional Theory (DFT), are employed to predict the electronic properties of EDOT derivatives and their polymers. [, , ] These calculations provide insights into the HOMO-LUMO energy levels, bandgaps, and molecular geometries, aiding in the design of new materials with desired properties.
Q10: How do structural modifications of EDOT affect its properties?
A10: Modifications to the EDOT core, such as introducing various substituents or extending the conjugated system, can significantly impact its electronic properties. [, , , ] For instance, electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, thereby tuning the bandgap and absorption/emission wavelengths.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)


![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)